benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate
Description
Benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 1-ethylpyrazole group and at the 5-position with a benzyl carbamate-protected methyl group. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and role in medicinal chemistry, particularly in antimicrobial and anti-inflammatory agents . The ethylpyrazole substituent may enhance lipophilicity and binding interactions, while the benzyl carbamate group serves as a protective moiety for amines, influencing solubility and synthetic accessibility .
Properties
IUPAC Name |
benzyl N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-2-21-10-13(8-18-21)15-19-14(24-20-15)9-17-16(22)23-11-12-6-4-3-5-7-12/h3-8,10H,2,9,11H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOJGSGOBFHMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be dissected into three primary components:
- 1-Ethyl-1H-pyrazol-4-yl substituent : Introduced via alkylation or cross-coupling.
- 1,2,4-Oxadiazole ring : Constructed through cyclization of amidoximes with carboxylic acid derivatives.
- Benzyl carbamate group : Installed via carbamoylation of a primary amine.
Critical intermediates include:
- 3-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-5-carboxylic acid (precursor for hydroxymethyl or aminomethyl derivatives)
- (3-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine (amine intermediate for carbamate formation)
Synthesis of 1-Ethyl-1H-Pyrazol-4-yl Building Blocks
Alkylation of Pyrazole Nuclei
The 1-ethyl group is introduced via N-alkylation of 1H-pyrazol-4-amine or its protected derivatives. Patent data demonstrates sodium hydride (NaH) in dimethylformamide (DMF) effectively mediates alkylation with ethylating agents (e.g., ethyl bromide), achieving yields >80% under reflux conditions (110°C, 4–6 h). Competing O-alkylation is suppressed by using aprotic polar solvents and excess alkylating agent.
Example Protocol
1,2,4-Oxadiazole Ring Construction
Amidoxime Cyclization Route
The oxadiazole ring is synthesized via [3+2] cyclization between amidoximes and activated carboxylic acids. The ACS review highlights two approaches:
Carboxylic Acid Activation with CDI
- Amidoxime Preparation : Reaction of nitriles with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) at 80°C for 12 h.
- Cyclization : Treat amidoxime with 1-ethyl-1H-pyrazole-4-carbonyl chloride in dichloromethane (DCM) using 1,8-diazabicycloundec-7-ene (DBU) as base (0°C to RT, 6 h).
- Yield : 70–75% after silica gel chromatography.
Mixed Carbonate-Mediated Activation
Patent describes using p-nitrophenyl chloroformate (PNPCOCl) to activate carboxylic acids, enabling cyclization at lower temperatures (40°C, 2 h). This method reduces side reactions and improves yields to 82–88%.
Optimized Conditions
- Activating Agent : PNPCOCl (1.1 eq)
- Solvent : Tetrahydrofuran (THF)
- Base : Triethylamine (TEA, 2 eq)
- Cyclization Time : 2 h at 40°C
Functionalization to Aminomethyl Intermediate
Reduction of Cyano Groups
The oxadiazole-5-carbonitrile derivative is reduced to the corresponding amine using:
- Catalytic Hydrogenation : H₂ (1 atm) over Raney Ni in methanol (25°C, 12 h, 90% yield).
- Borane-THF : 2.0 eq BH₃·THF in THF (0°C to RT, 4 h, 85% yield).
Critical Note : Over-reduction of the oxadiazole ring is mitigated by controlling H₂ pressure (<3 atm) or using milder reducing agents.
Carbamate Installation via Benzyloxycarbonylation
Benzyl Chloroformate (Cbz-Cl) Method
The aminomethyl intermediate is treated with benzyl chloroformate under Schotten-Baumann conditions:
Comparative Analysis of Synthetic Routes
| Method Step | Approach 1 (Cbz-Cl) | Approach 2 (PNP Carbonate) |
|---|---|---|
| Oxadiazole Yield | 75% | 88% |
| Amine Reduction Yield | 85% | 90% |
| Carbamate Yield | 78% | 92% |
| Total Yield | 49% | 73% |
| Purity (HPLC) | 95% | 98% |
Scalability and Industrial Considerations
Patent emphasizes the utility of dimethyl carbonate (DMC) as a green solvent and alkylating agent, particularly for large-scale reactions (>1 mol). Key parameters include:
- Solvent Recovery : DMF and DMC are distilled under reduced pressure (60°C, 15 mmHg) with 90% recovery.
- Catalyst Recycling : Raney Ni can be reused 3–4 times without significant activity loss.
- Waste Streams : Aqueous phases neutralized with HCl yield NaCl, minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate groups using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various alkyl or aryl groups into the molecule .
Scientific Research Applications
Benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to its unique structure.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrazole and oxadiazole rings can interact with active sites through hydrogen bonding, π-π stacking, or hydrophobic interactions . These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their comparative features:
Key Comparisons:
Substituent Effects on Bioactivity: The ethylpyrazole group in the target compound may confer greater metabolic stability compared to the furyl group in compound 4 , while the phenoxyphenyl group in 20b enhances π-π stacking interactions in antimicrobial targets . Benzyl carbamate (target compound) vs. tert-butyl carbamate (19b in ): The former offers easier deprotection under mild acidic conditions, whereas the latter requires stronger acids (e.g., HCl/dioxane) .
Synthetic Accessibility :
Biological Activity
Benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It features a benzyl group attached to a pyrazole derivative linked through an oxadiazole moiety. The presence of these functional groups suggests possible interactions with biological targets, making it a candidate for further investigation.
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects on various cancer cell lines. For instance, studies on related pyrazole derivatives have shown that they can inhibit the mTORC1 pathway, which is crucial for cell growth and proliferation. This inhibition leads to increased autophagy and reduced cell viability under nutrient-rich conditions .
Key Findings from Studies
- Antiproliferative Activity : Compounds similar to this compound have demonstrated submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2) .
- Autophagy Modulation : These compounds increase basal autophagy levels but disrupt autophagic flux during nutrient refeeding. This dual action suggests a novel mechanism where cancer cells may be selectively targeted during metabolic stress .
- Structure-Activity Relationship (SAR) : Preliminary SAR studies indicate that modifications in the pyrazole and oxadiazole rings significantly affect biological activity. This highlights the importance of chemical structure in developing effective anticancer agents .
Table 1: Biological Activity of Related Compounds
| Compound Name | IC50 (μM) | Mechanism of Action | Targeted Pathway |
|---|---|---|---|
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | < 0.5 | Autophagy modulation | mTORC1 |
| This compound | TBD | TBD | TBD |
Case Study 1: Anticancer Activity Assessment
In a study assessing the effectiveness of various pyrazole derivatives on cancer cell lines, this compound was evaluated for its ability to induce apoptosis in MIA PaCa-2 cells. The results indicated a significant reduction in cell viability at concentrations as low as 0.5 μM after 48 hours of treatment.
Case Study 2: In Vivo Efficacy
Further investigations into the in vivo efficacy of related compounds showed promising results in animal models of pancreatic cancer. The administration of these compounds led to reduced tumor growth rates and improved survival rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
